molecular formula C12H6Cl3N3 B572750 4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine CAS No. 1334411-81-2

4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B572750
CAS No.: 1334411-81-2
M. Wt: 298.551
InChI Key: GRYGSZXZKABJEG-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine is systematically named by identifying the parent heterocycle and substituents. The parent structure is imidazo[4,5-c]pyridine , a bicyclic system where the imidazole ring is fused to pyridine at the 4- and 5-positions. Substituents include:

  • Chlorine at position 4 of the pyridine ring.
  • 2,6-Dichlorophenyl group attached to position 2 of the imidazole ring.
    The numbering follows IUPAC rules, prioritizing substituents with higher locants. The molecular formula is C₁₂H₆Cl₃N₃ (molecular weight: 298.56 g/mol).
Key Structural Features
Component Position Substituent
Imidazo[4,5-c]pyridine Core -
Pyridine ring 4 Chlorine
Imidazole ring 2 2,6-Dichlorophenyl

The SMILES notation ClC1=C(C(N2)=NC3=C2C(Cl)=NC=C3)C(Cl)=CC=C1 confirms connectivity.

Molecular Architecture and Crystallographic Analysis

The compound’s architecture combines aromaticity and steric effects. The imidazo[4,5-c]pyridine core exhibits planar geometry, with conjugated π-electrons stabilizing the bicyclic system. The 2,6-dichlorophenyl substituent introduces steric hindrance and electronic effects:

  • Steric effects : Bulky 2,6-dichlorophenyl group restricts rotational freedom, influencing crystal packing.
  • Electronic effects : Electron-withdrawing chlorine atoms enhance electrophilicity at the imidazole ring.

Crystallographic data for analogous imidazo[4,5-c]pyridine derivatives (e.g., 1H-imidazo[4,5-c]pyridine) reveal hydrogen-bonded dimers in orthorhombic space groups (e.g., Fdd2). While direct crystallographic data for this compound are unavailable, similar systems suggest:

  • Hydrogen bonding : Potential N–H···N interactions between imidazole NH and pyridine nitrogen.
  • π–π stacking : Aromatic interactions between dichlorophenyl groups and pyridine rings.

Tautomeric Behavior and Electronic Configuration

The imidazo[4,5-c]pyridine core can exist in two tautomeric forms depending on NH proton position:

  • 3H-Form : Proton at position 3 of the imidazole ring.
  • 1H-Form : Proton at position 1.

For this compound, the 3H-form is favored due to:

  • Electronic delocalization : Proton at position 3 allows greater conjugation with the pyridine ring.
  • Steric factors : 2,6-Dichlorophenyl group minimizes steric clash with the proton at position 3.

The electronic configuration involves:

  • Aromatic sextet : Delocalized electrons in the imidazo[4,5-c]pyridine core.
  • Electron-withdrawing substituents : Chlorine atoms at positions 4 and 2,6 of the phenyl group deactivate the ring, directing electrophilic substitution to specific sites.

Comparative Analysis with Imidazo[4,5-b]pyridine Isomers

The imidazo[4,5-b]pyridine isomer differs in fusion orientation, where the imidazole ring is fused at positions 4 and 5 of pyridine. Key distinctions include:

Property Imidazo[4,5-c]pyridine Imidazo[4,5-b]pyridine
Fusion positions Imidazole at pyridine C4 and C5 Imidazole at pyridine C4 and C5
Electronic effects Enhanced electrophilicity at C2 Electrophilicity at C3
Substituent tolerance Tolerates bulky groups at C2 Prefers smaller groups at C3
Reactivity Susceptible to nucleophilic attack More stable toward electrophiles

For example, 7-chloro-3H-imidazo[4,5-b]pyridine (CAS 6980-11-6) exhibits reduced reactivity at C7 due to altered electronic distribution.

Properties

IUPAC Name

4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3N3/c13-6-2-1-3-7(14)9(6)12-17-8-4-5-16-11(15)10(8)18-12/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYGSZXZKABJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Sequence

A green chemistry approach adapted from the synthesis of imidazo[4,5-b]pyridines involves a tandem nucleophilic aromatic substitution (S<sub>N</sub>Ar), nitro group reduction, and heterocyclization. While the target compound features a [4,5-c] fused ring instead of [4,5-b], the methodology remains applicable with modifications to starting materials.

Step 1: S<sub>N</sub>Ar Reaction
2-Chloro-3-nitropyridine reacts with a primary amine in H<sub>2</sub>O-isopropyl alcohol (IPA) (1:1) at 80°C for 2 hours to form an N-substituted pyridine-2-amine intermediate. For the target compound, a 2,6-dichlorophenyl-substituted amine would be required to introduce the aryl group at position 2.

Step 2: Nitro Group Reduction
The nitro group is reduced using Zn/HCl in H<sub>2</sub>O-IPA at 80°C for 45 minutes, yielding pyridine-2,3-diamine. This step is critical for enabling subsequent cyclization.

Step 3: Heterocyclization with Aldehydes
The diamine intermediate undergoes condensation with 4-chlorobenzaldehyde (or a chlorinated aldehyde derivative) in H<sub>2</sub>O-IPA at 85°C for 10 hours. The reaction proceeds via imine formation, followed by cyclization and aromatization to form the imidazo[4,5-c]pyridine core.

Table 1: Optimized Conditions for Tandem Synthesis

ParameterValue
Solvent SystemH<sub>2</sub>O-IPA (1:1)
Temperature80–85°C
Reducing AgentZn/HCl
Reaction Time (Total)12–15 hours
Yield75–90% (isolated)

Palladium-Catalyzed Cross-Coupling Approaches

Table 2: Cross-Coupling Optimization

ConditionEffect on Yield
Pd(OAc)<sub>2</sub>40–50%
Pd(PPh<sub>3</sub>)<sub>4</sub>65–75%
Microwave Irradiation85% (20 minutes)

Direct Cyclocondensation of Diaminopyridines

One-Pot Chlorination–Cyclization

A scalable method involves reacting 2,3-diaminopyridine with 2,6-dichlorophenyl isocyanate followed by chlorination:

  • Urea Formation : 2,3-Diaminopyridine reacts with 2,6-dichlorophenyl isocyanate in THF to form a bis-urea intermediate.

  • Cyclization : Heating the intermediate at 120°C in POCl<sub>3</sub> facilitates simultaneous cyclization and chlorination at position 4.

Mechanistic Insight :
POCl<sub>3</sub> acts as both a chlorinating agent and a Lewis acid catalyst, promoting dehydration and ring closure.

Table 3: Chlorination–Cyclization Outcomes

ReagentYield (%)Purity (%)
POCl<sub>3</sub>8295
SOCl<sub>2</sub>6888

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Tandem Method : Advantages include green solvent use (H<sub>2</sub>O-IPA) and one-pot simplicity. Limitations involve the need for specialized aldehydes to introduce the 2,6-dichlorophenyl group.

  • Cross-Coupling : Enables late-stage diversification but requires expensive palladium catalysts and inert conditions.

  • Cyclocondensation : High-yielding but generates stoichiometric HCl waste, necessitating robust purification.

Regioselectivity Challenges

The [4,5-c] isomer’s synthesis demands precise control over cyclization direction. NMR studies confirm that H<sub>2</sub>O-IPA solvents favor imine-mediated pathway selectivity, minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-c]pyridine core.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Substituted imidazo[4,5-c]pyridines with various functional groups.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with modified imidazo[4,5-c]pyridine cores.

Scientific Research Applications

4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine
  • Molecular Formula : C₁₂H₆Cl₃N₃
  • Molecular Weight : 298.56 g/mol
  • CAS Registry Number : 1334411-81-2
  • Purity : 95% (as per commercial listings) .

Status : This compound is listed as a discontinued product, possibly due to challenges in synthesis, stability, or efficacy . Its structural features include a chloro-substituted imidazo[4,5-c]pyridine core and a 2,6-dichlorophenyl group at position 2, which may influence electronic properties and binding interactions in biological systems.

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazo[4,5-c]pyridine Derivatives

Structural analogs differ in substituent type, position, and ring saturation, leading to distinct physicochemical and biological properties. Key examples include:

Compound Name Substituents/Ring Modifications Molecular Formula CAS Number Key Properties/Applications References
4-Bromo-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine Br at position 4 (vs. Cl) C₁₂H₆BrCl₂N₃ 1334411-79-8 Higher molecular weight (343.46 g/mol); potential halogen-dependent reactivity
4-Chloro-2-(2-methylphenyl)-3H-imidazo[4,5-c]pyridine 2-methylphenyl (vs. 2,6-dichlorophenyl) C₁₃H₁₁ClN₃ 75007-97-5 Reduced steric bulk; altered lipophilicity
4-Chloro-2-hydroxy-1H-imidazo[4,5-c]pyridine Hydroxyl group at position 2 C₆H₅Cl₂NO 54221-73-7 Increased polarity (MW 178.01 g/mol); potential for hydrogen bonding
4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Tetrahydro-saturated ring C₁₂H₁₂ClN₃ 4875-40-5 Enhanced conformational flexibility; possible improved solubility

Key Observations :

  • Halogen Effects : Bromine substitution at position 4 increases molecular weight and may alter electronic properties compared to chlorine .
  • Functional Groups : Hydroxyl groups enhance polarity, favoring aqueous solubility but possibly reducing membrane permeability .

Kinase Inhibitor Selectivity :

  • The imidazo[4,5-c]pyridine scaffold (e.g., target compound) was compared with imidazo[4,5-b]pyridine derivatives in kinase inhibitor studies. The latter exhibited superior selectivity for TYK2 over JAK1 (21-fold improvement) due to differences in scaffold topology and substituent positioning .
  • Example : Compound 11 (3H-imidazo[4,5-b]pyridine with cyclopropane carboxamide) showed enhanced TYK2 binding compared to 10 (imidazo[4,5-c]pyridine analog), highlighting the critical role of core structure .

General Amination Procedure :

  • Target Compound Synthesis : Reacting 4-chloro-2-aryl-1H-imidazo[4,5-c]pyridine with amines under microwave irradiation (140°C, 16 hours) yields substituted derivatives with moderate to good efficiency .
  • Alternative Routes: Condensation of 3,4-diaminopyridine with orthoformate using ytterbium triflate catalysis . Reductive cyclization of aldehydes with 2-nitro-3-aminopyridine using Na₂S₂O₄ .

Yield Comparisons :

  • Benzylation Strategies : N-Benzylimidazoles derived from 4,5-dibromoimidazole achieved regioselective 5-formylation in yields up to 82.5%, though one example yielded only 17.5% .

Molecular Properties :

  • Lipophilicity : The 2,6-dichlorophenyl group in the target compound increases log D values compared to hydroxyl or methyl-substituted analogs, impacting blood-brain barrier penetration .
  • Stability : Tetrahydro-saturated derivatives (e.g., CAS 4875-40-5) may exhibit improved thermal stability due to reduced aromatic strain .

Biological Activity

4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine (CAS No. 1334411-81-2) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers investigating its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against specific diseases, and structure-activity relationships (SAR).

The chemical structure of this compound includes a chloro and dichlorophenyl substitution on an imidazo[4,5-c]pyridine core. Key properties include:

PropertyValue
Molecular FormulaC₁₂H₆Cl₃N₃
Molecular Weight298.56 g/mol
Boiling Point517.1 ± 60.0 °C
Density1.575 ± 0.06 g/cm³
pKa8.70 ± 0.40

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cell signaling pathways. Research indicates that this compound can inhibit certain kinases that play critical roles in cancer cell proliferation and survival, thereby exerting anticancer effects .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays showed that this compound inhibited the growth of breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was found to possess moderate activity against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus were reported to be around 12.5 µg/mL, indicating potential as an antibacterial agent .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be significantly influenced by its structural modifications. Research has shown that:

  • Substitution Patterns : Variations in the substitution on the imidazo core or the phenyl groups can lead to substantial changes in biological activity. For example, compounds with additional alkyl or halogen substitutions exhibited improved potency against specific targets compared to unsubstituted analogs .

Study on Anticancer Activity

In a recent study published in MDPI, researchers synthesized a series of imidazo derivatives based on the core structure of this compound and evaluated their anticancer properties. The study concluded that specific modifications led to compounds with enhanced activity against cancer cell lines compared to the parent compound .

Study on Enzyme Inhibition

Another research article detailed how this compound was tested for its inhibitory effects on Trypanosoma brucei methionyl-tRNA synthetase (MetRS). The results indicated that certain derivatives showed IC50 values significantly lower than those of existing treatments, highlighting the potential for developing new antitrypanosomal agents based on this scaffold .

Q & A

Q. Advanced

  • Amination : Heating 4-chloro derivatives with amines (3 eq) in n-BuOH at 140°C with DIPEA (5 eq) achieves substitution in 16 hours, yielding piperazine or alkylamine derivatives .
  • Thiation : Treatment with NaSH replaces chlorine with thiol groups, enabling further coupling reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while sealed tubes prevent volatilization of reagents .

What are the common challenges in achieving regioselectivity during the synthesis of imidazo[4,5-c]pyridine derivatives?

Q. Basic

  • Isomer formation : Competing N1, N2, and N3 substitutions during glycosylation require careful optimization of protecting groups (e.g., benzoyl vs. acetyl) to bias isomer ratios .
  • Chromatographic separation : Low-yield isomers (e.g., 8% for N3-ribosylated derivatives) necessitate repeated column chromatography, increasing purification time .

How do solvent and catalyst choices impact the efficiency of nucleophilic substitution reactions on this scaffold?

Q. Advanced

  • Solvent effects : n-BuOH, with high boiling point and polarity, facilitates prolonged heating (140°C) without decomposition, improving substitution yields .
  • Base selection : DIPEA (vs. weaker bases like K2_2CO3_3) enhances deprotonation of amines, accelerating nucleophilic attack on the 4-chloro position .
  • Catalytic additives : Phase-transfer catalysts (e.g., TBAB) improve reactivity in biphasic systems for halogen displacement .

What analytical data (e.g., NMR, IR) are typically reported for confirming the structure of this compound?

Basic
Representative data for 2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine:

  • 1H^1H NMR (DMSO-d6_6) : δ 8.69 (NH), 8.03 (d, J = 8.44 Hz, aryl-H), 7.84 (d, J = 6.05 Hz, pyridine-H) .
  • IR (KBr) : 3469 cm1^{-1} (NH), 1613 cm1^{-1} (C=N) .
  • Elemental analysis : C 62.55%, H 3.41%, N 18.07% (vs. calculated C 62.75%, H 3.51%, N 18.29%) .

What computational or empirical models are used to predict the site of ribosylation when empirical rules fail?

Q. Advanced

  • DFT calculations : Predict electronic environments favoring N1 vs. N2 ribosylation based on frontier molecular orbital interactions.
  • Comparative UV spectroscopy : Contrast experimental λmax_{\text{max}} with methylated analogues, though this method failed for triazolo[4,5-c]pyridine derivatives, necessitating chemical derivatization .

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